1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2,3-dihydro-2-hydroxy-2-phenyl-, diperchlorate
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Overview
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2,3-dihydro-2-hydroxy-2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2,3-dihydro-2-hydroxy-2-phenyl-, diperchlorate involves several steps:
Synthetic Routes: The compound can be synthesized through multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods often involve the formation of carbon-nitrogen and carbon-carbon bonds.
Reaction Conditions: Typical reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Scientific Research Applications
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2,3-dihydro-2-hydroxy-2-phenyl-, diperchlorate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2,3-dihydro-2-hydroxy-2-phenyl-, diperchlorate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2,3-dihydro-2-hydroxy-2-phenyl-, diperchlorate can be compared with other similar compounds:
Properties
CAS No. |
93835-64-4 |
---|---|
Molecular Formula |
C32H36Cl2N4O10 |
Molecular Weight |
707.6 g/mol |
IUPAC Name |
1-[6-(2-hydroxy-2-phenyl-3H-imidazo[1,2-a]pyridin-4-ium-1-yl)hexyl]-2-phenyl-3H-imidazo[1,2-a]pyridin-4-ium-2-ol;diperchlorate |
InChI |
InChI=1S/C32H36N4O2.2ClHO4/c37-31(27-15-5-3-6-16-27)25-33-21-13-9-19-29(33)35(31)23-11-1-2-12-24-36-30-20-10-14-22-34(30)26-32(36,38)28-17-7-4-8-18-28;2*2-1(3,4)5/h3-10,13-22,37-38H,1-2,11-12,23-26H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
TZQNMRODNWPRPH-UHFFFAOYSA-L |
Canonical SMILES |
C1C(N(C2=CC=CC=[N+]21)CCCCCCN3C4=CC=CC=[N+]4CC3(C5=CC=CC=C5)O)(C6=CC=CC=C6)O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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